![molecular formula C22H24ClN3O5 B4191244 4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid](/img/structure/B4191244.png)
4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid
Overview
Description
4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a morpholine moiety, and a butanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methylaniline with a suitable carbonyl compound to form an amide intermediate. This intermediate is then reacted with 4-(4-morpholinyl)phenylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-piperidinyl)phenyl]amino}-4-oxobutanoic acid
- 4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-pyrrolidinyl)phenyl]amino}-4-oxobutanoic acid
Uniqueness
4-[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-[(5-chloro-2-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-14-2-3-15(23)12-18(14)25-22(30)17-13-16(24-20(27)6-7-21(28)29)4-5-19(17)26-8-10-31-11-9-26/h2-5,12-13H,6-11H2,1H3,(H,24,27)(H,25,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNKFVUJGBSJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)NC(=O)CCC(=O)O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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